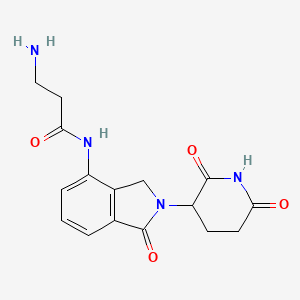![molecular formula C7H11FO B13481671 [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol: is an organic compound characterized by a cyclobutyl ring substituted with a fluoromethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST).
Addition of the Methanol Group: The methanol group can be added through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, while the methanol group can participate in hydrogen bonding and other interactions. These features contribute to the compound’s unique properties and effects.
Comparison with Similar Compounds
Similar Compounds
[1-(Chloromethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
[1-(Bromomethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
[1-(Hydroxymethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness: : The presence of the fluoromethyl group in [1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol imparts unique chemical and physical properties, such as increased reactivity and stability, compared to its analogs with different substituents.
Properties
Molecular Formula |
C7H11FO |
|---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
[1-(fluoromethyl)-3-methylidenecyclobutyl]methanol |
InChI |
InChI=1S/C7H11FO/c1-6-2-7(3-6,4-8)5-9/h9H,1-5H2 |
InChI Key |
CBRZPPJHAZNICH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)(CO)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
amine](/img/structure/B13481612.png)
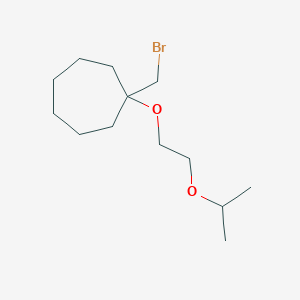

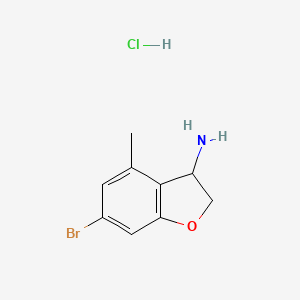


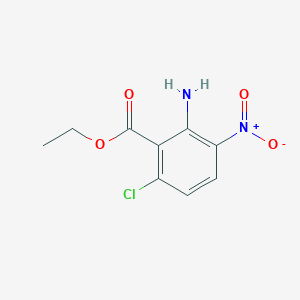
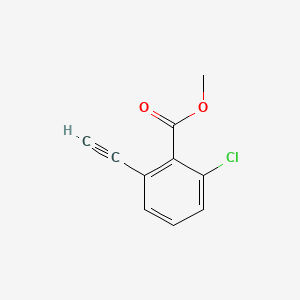
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
amine](/img/structure/B13481674.png)
